molecular formula C13H18NO3D3 B602543 Salbutamol CAS No. 1219798-60-3

Salbutamol

Cat. No.: B602543
CAS No.: 1219798-60-3
M. Wt: 242.33
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Description

Salbutamol (albuterol) is a short-acting β2-adrenergic receptor agonist (SABA) widely used as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD). It selectively activates β2-adrenergic receptors in bronchial smooth muscle, inducing rapid relaxation and alleviating airway obstruction . Unlike non-selective β-agonists like isoprenaline, this compound minimizes cardiac side effects due to its receptor specificity . Its pharmacokinetic profile includes rapid onset (5–15 minutes), peak effect at 1–2 hours, and duration of 4–6 hours . This compound is metabolized primarily via sulfation in the liver and gut, with urinary excretion accounting for 80–115% of administered doses depending on the inhalation device (MDI vs. DPI) .

Preparation Methods

Salbutamol can be synthesized through various synthetic routes. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting compound undergoes bromination and subsequent reactions to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production .

Chemical Reactions Analysis

Salbutamol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, acetic anhydride, and sodium acetate. Major products formed from these reactions include intermediates such as 4-hydroxy-3-chloromethylacetophenone and the final product, this compound .

Scientific Research Applications

Respiratory Applications

1.1 Asthma and COPD Treatment
Salbutamol is widely utilized for the symptomatic relief of bronchospasm associated with asthma and COPD. It acts by relaxing bronchial smooth muscle, leading to bronchodilation. Inhaled this compound is the preferred method of administration due to its rapid onset of action, typically observed within 5 to 15 minutes after inhalation, with peak effects at 60 to 90 minutes .

1.2 Exercise-Induced Bronchoconstriction
this compound is also effective in preventing exercise-induced bronchoconstriction, making it a valuable tool for athletes and individuals with exercise-induced asthma .

1.3 Acute Hyperkalemia Management
Recent studies indicate that this compound can be used to manage acute hyperkalemia by promoting the uptake of potassium into cells, thereby lowering serum potassium levels .

Obstetric Applications

This compound has been employed as a tocolytic agent to delay premature labor by relaxing uterine smooth muscle. Although its use in this context has diminished in favor of calcium channel blockers like nifedipine, it remains a relevant option in specific cases .

Neuromuscular Disorders

3.1 Myasthenia Gravis
Research suggests that this compound may alleviate symptoms in patients with myasthenia gravis, particularly in newborns and adolescents suffering from transient neonatal myasthenia gravis. This application highlights this compound's potential beyond respiratory conditions .

3.2 Spinal Muscular Atrophy
this compound has been investigated for its role in treating spinal muscular atrophy by modulating the splicing of the SMN2 gene, which is crucial for motor neuron health .

Metabolic Effects

This compound has garnered interest for its metabolic effects, particularly in weight management and muscle preservation. Studies indicate that it can increase energy expenditure and promote lipolysis, making it a candidate for anti-obesity therapies .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as tremors, anxiety, headache, and palpitations. Long-term use may lead to hypokalemia and cardiovascular effects; thus, careful monitoring is essential, especially in patients with pre-existing conditions .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CasesRoute of Administration
RespiratoryAsthma, COPD, Exercise-Induced BronchoconstrictionInhalation
ObstetricsTocolysis for premature laborIntravenous
Neuromuscular DisordersMyasthenia GravisOral/Intravenous
Metabolic EffectsWeight management, muscle preservationOral

Case Studies

Case Study 1: Asthma Management
A clinical trial involving over 8,000 participants demonstrated that inhaled this compound significantly improved pulmonary function in asthma patients compared to placebo groups . The study highlighted the drug's rapid action and effectiveness in reducing hospitalization rates during acute asthma attacks.

Case Study 2: Hyperkalemia Treatment
In a controlled study assessing this compound's effect on hyperkalemia, patients receiving intravenous this compound showed a marked decrease in serum potassium levels within one hour of administration . This finding supports its use as an adjunctive treatment in acute hyperkalemia scenarios.

Mechanism of Action

Salbutamol exerts its effects by binding to β2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscle and bronchodilation, making it easier to breathe .

Comparison with Similar Compounds

Non-Selective β-Adrenergic Agonists

  • Isoprenaline :
    Salbutamol is 10–40 times more β2-selective than isoprenaline, reducing tachycardia risks. In guinea pigs, this compound (25–50 µg/kg IV) matched isoprenaline’s bronchospasm inhibition but had a longer half-life (23 vs. 8 minutes) .
  • Oriprenaline :
    this compound demonstrated 40-fold greater potency in bronchospasm reversal, with comparable duration of action .

Table 1: Selectivity and Duration Comparison

Compound β2 Selectivity Half-Life (min) Cardiac Effects
This compound High 23 Minimal
Isoprenaline Low 8 Significant
Oriprenaline Moderate 15 Moderate

Data derived from

Selective β2-Adrenergic Agonists

  • Terbutaline :
    Clinically equivalent to this compound in bronchodilation efficacy but with a marginally slower onset (15–30 minutes) .
  • Levalbuterol (R-enantiomer): The R-enantiomer of this compound shows equivalent bronchodilation to racemic this compound at lower doses (0.63 mg vs. 2.5 mg) .
  • Formoterol & Salmeterol (LABAs) :
    Long-acting β2-agonists (LABAs) like formoterol and salmeterol provide prolonged bronchodilation (>12 hours) but slower onset (15–30 minutes) compared to this compound. In methacholine-induced bronchoconstriction, this compound (50 µg) and formoterol (12 µg) showed similar onset times, but formoterol sustained effects longer .

Table 2: Clinical Efficacy in Asthma/COPD

Compound Onset (min) Duration (hrs) FEV1 Improvement (%)
This compound 5–15 4–6 25–30
Formoterol 15–30 >12 28–32
Salmeterol 30–60 >12 20–25

Data from

Anticholinergics

  • Ipratropium Bromide :
    In a double-blind trial, this compound (200 µg) provided faster and greater FEV1 improvement than ipratropium (40 µg) in asthma patients. However, combining both agents enhanced efficacy in COPD .

Clenbuterol

Clenbuterol, a β2-agonist misused as a growth promoter, accumulates in liver tissue (0.21–0.23 ng/g in mice), whereas this compound residues are undetectable post-administration . This highlights this compound’s safer metabolic profile in veterinary contexts.

Racemic Epinephrine

In children with asthma, nebulized this compound produced superior bronchodilation compared to racemic epinephrine, with fewer systemic side effects .

Key Research Findings and Contradictions

  • Enantiomer Debate : While R-salbutamol is the active enantiomer, evidence conflicts on whether it offers clinical advantages. Some studies suggest S-salbutamol may impair bronchodilation or increase inflammation, but others show negligible differences in FEV1 outcomes .
  • Device-Dependent Pharmacokinetics : MDIs and DPIs deliver equivalent this compound efficacy, with urinary recovery rates of 80–115% .
  • Cardiac Safety: this compound’s β2 selectivity reduces tachycardia risk compared to non-selective agonists, though high doses may still elevate heart rate .

Biological Activity

Salbutamol, a selective short-acting β2-adrenergic agonist (SABA), is primarily used in the management of asthma and other respiratory conditions. Its biological activity is characterized by its ability to induce bronchodilation, but recent studies have also uncovered additional mechanisms and effects, including potential anabolic properties and cardiovascular implications. This article explores the multifaceted biological activity of this compound through various studies, case reports, and systematic reviews.

This compound exerts its primary therapeutic effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation and bronchodilation. Additionally, this compound inhibits the release of mediators from mast cells, contributing to its anti-inflammatory effects in asthma management .

Anabolic Effects

Recent research has indicated that this compound may possess androgenic activity . A study demonstrated that this compound can inhibit the proliferation of androgen receptor-positive breast cancer cells (MCF7-AR1) in a concentration-dependent manner, suggesting potential anabolic effects through androgen receptor activation . The IC50 value for this inhibition was found to be 8.93×106M8.93\times 10^{-6}\,M. Importantly, the study concluded that these effects were not due to cytotoxicity or anti-estrogenic actions, indicating a unique mechanism by which this compound may promote muscle growth or maintenance.

Safety and Adverse Effects

While this compound is generally well-tolerated, it is associated with several adverse effects. A systematic review analyzed data from 58 randomized controlled trials involving 12,961 participants and found that the overall incidence of adverse events (AEs) was 34%, with palpitations or tachycardia being the most common specific AE . Severe AEs occurred in 2% of cases, and treatment discontinuation was noted in 3% of participants. The findings underscore the need for careful monitoring when prescribing this compound, especially in patients with pre-existing cardiovascular conditions.

Case Studies

Case Study 1: Acute this compound Toxicity
A report detailed a case of a patient who experienced acute toxicity after using this compound excessively during an asthma attack. The patient presented with symptoms including supraventricular tachycardia and marked lactic acidosis after using her inhaler approximately 15 times in a short period. Treatment involved intravenous diltiazem for tachycardia and supportive care for lactic acidosis. The patient recovered fully within hours .

Case Study 2: Asthma Management
Another case involved a 47-year-old female with poorly controlled asthma who had ordered an excessive number of this compound inhalers over the year without adequate clinical review. This case highlighted issues related to adherence to preventive therapy and the importance of regular follow-ups in managing chronic respiratory conditions effectively .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Findings Implications
This compound exhibits androgenic activity via AR activationPotential use in muscle wasting conditions
Adverse events associated with this compound include tachycardia (34% incidence)Need for monitoring in susceptible populations
Mechanism involves β2-receptor stimulation leading to cAMP increasePrimary therapeutic action for asthma relief
Case of acute toxicity from excessive useHighlights risks associated with overuse

Q & A

Basic Research Questions

Q. How do researchers design experiments to evaluate aerosol deposition efficiency of Salbutamol in respiratory models?

  • Methodological Answer: Experimental models often use 3D-printed airway replicas based on CT scans to simulate human bronchial structures. Next Generation Impactor (NGI) analysis quantifies particle size distribution and deposition patterns for metered-dose inhalers (MDIs) and dry powder inhalers (DPIs). Comparative validation with literature data ensures model accuracy .

Q. What statistical approaches are used to analyze this compound’s cardiovascular effects in controlled trials?

  • Methodological Answer: Linear regression and paired t-tests compare heart rate (HR) changes between this compound and placebo groups. Two-way ANOVA with Scheffé’s post hoc tests evaluates blood pressure and perceived exertion (Borg scale) across exercise stages. Sample sizes are calculated to detect clinically relevant differences (e.g., 7 bpm HR increase) with 90% power .

Q. How is stratified data analysis applied to assess this compound’s efficacy in pediatric populations?

  • Methodological Answer: Stratification by age (e.g., 2–12 vs. 13–24 months) and gender allows subgroup comparisons. T-tests or ANOVA identify significant differences in respiratory rate, oxygen saturation, and clinical scores (e.g., RDAI). P-values <0.05 confirm efficacy variations across cohorts .

Q. What in vitro models are used to study this compound’s anti-metastatic effects in breast cancer?

  • Methodological Answer: MDA-MB-231 cell lines assess migration and invasion inhibition via transwell assays. Gene expression analysis (e.g., qPCR) quantifies pro-metastatic markers. In vivo validation uses NSG mice to measure lung metastasis reduction post-treatment .

Advanced Research Questions

Q. How do researchers address pharmacokinetic variability in this compound resistance studies?

  • Methodological Answer: Dose-response curves and receptor binding assays identify β2-adrenergic receptor desensitization. Longitudinal studies track resistance development via spirometry (FEV1/FVC ratios) and biomarker analysis (e.g., cAMP levels). Patient stratification by genetic polymorphisms (e.g., ADRB2 variants) refines predictive models .

Q. What analytical methods ensure this compound formulation stability under real-world storage conditions?

  • Methodological Answer: Stability-indicating HPLC methods validate drug content and impurity profiles (e.g., this compound impurity C). Accelerated degradation studies at 25°C/60% RH monitor parameters like pH and microbial limits over 60 days. Acceptance criteria align with ICH guidelines .

Q. How are crossover study designs optimized to evaluate this compound’s metabolic effects in muscle tissue?

  • Methodological Answer: Randomized, double-blinded crossover trials with 3–6-week washout periods minimize carry-over effects. Stable isotope tracers and muscle biopsies quantify glucose uptake and protein synthesis rates. Lead-in periods (4 days of dosing) ensure steady-state concentrations .

Q. What translational challenges arise when repurposing this compound for neurodegenerative diseases like Alzheimer’s?

  • Methodological Answer: In vitro Tau aggregation assays (e.g., Thioflavin T fluorescence) screen anti-fibrillary activity. Dose extrapolation to animal models requires CSF penetration studies. Safety margins are re-evaluated due to CNS side effects absent in asthma use .

Q. How is dose equivalence determined between this compound and long-acting analogs like Salmeterol?

  • Methodological Answer: Log dose-response curves compare bronchodilation (FEV1) and side effects (e.g., tachycardia). Geometric mean ratios and 95% confidence intervals calculate equivalence. GLIM statistical packages handle censored data when responses exceed this compound’s dose range .

Q. What protocols mitigate paradoxical hyperkalemia risks during this compound administration for hyperkalemia?

  • Methodological Answer: Double-blind trials with frequent potassium monitoring (1–5 min intervals) detect transient elevations. Insulin/glucose co-administration counteracts early K+ spikes. MDI-spacer devices standardize delivery, while ECG monitoring tracks arrhythmia risks .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
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InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
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InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
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Molecular Formula

C13H21NO3
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DSSTOX Substance ID

DTXSID5021255
Record name Salbutamol
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Molecular Weight

239.31 g/mol
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Physical Description

Solid
Record name Salbutamol
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Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
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Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
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Mechanism of Action

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2­ adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.
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Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS No.

18559-94-9
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Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
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Record name Salbutamol
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Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
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Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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